

# In Vitro Susceptibility Testing of Nacubactam: Application Notes and Protocols

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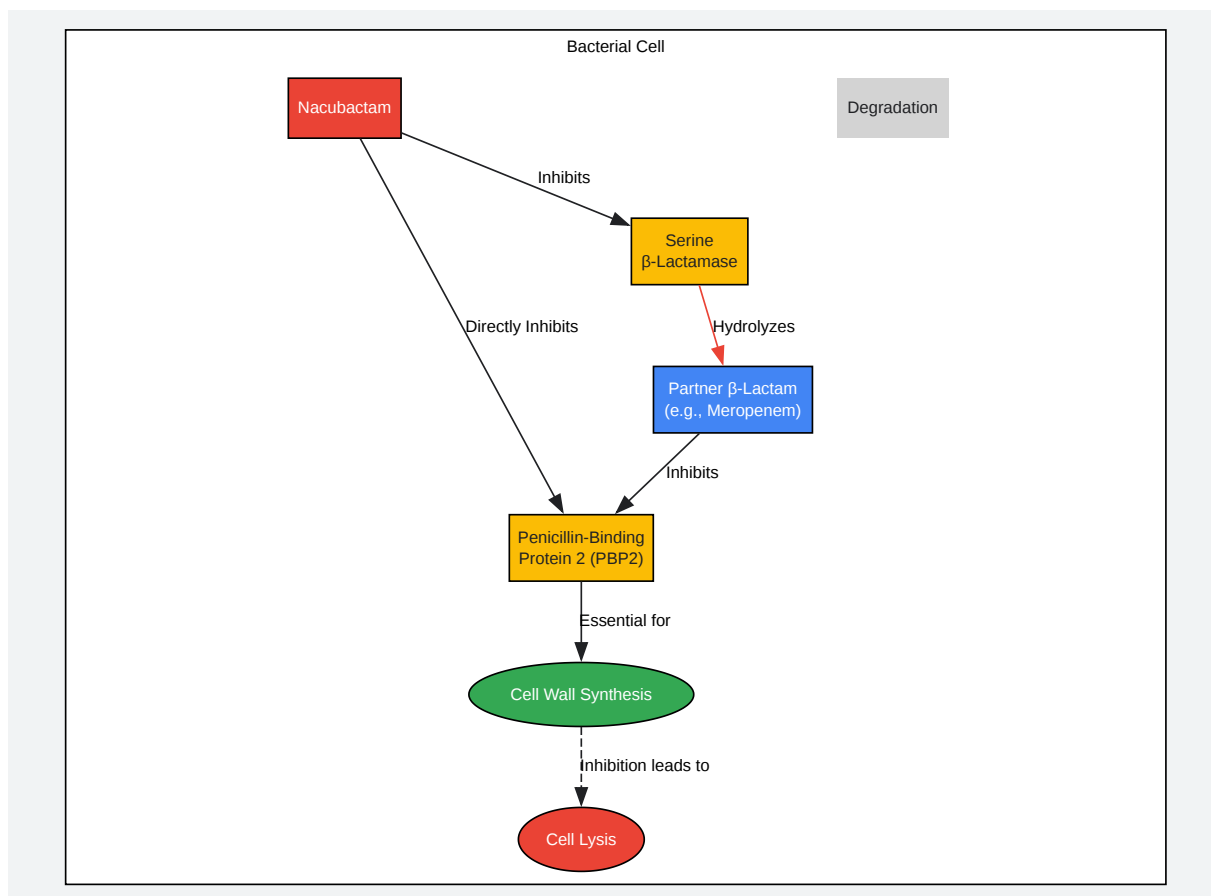
## Introduction

Nacubactam is a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor currently under investigation for the treatment of infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE).[1] Nacubactam exhibits a dual mechanism of action: it inhibits a broad spectrum of serine  $\beta$ -lactamases (Ambler classes A, C, and some D), protecting partner  $\beta$ -lactam antibiotics from enzymatic degradation, and it also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacterales.[1][2][3][4] This unique "enhancer" effect allows nacubactam to restore the activity of partner  $\beta$ -lactams and exert direct antibacterial effects.

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of nacubactam, both alone and in combination with partner  $\beta$ -lactams such as meropenem and cefepime. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Mechanism of Action Signaling Pathway

The dual mechanism of action of nacubactam is a key feature of its antibacterial activity. It involves both the direct inhibition of bacterial cell wall synthesis and the protection of a partner  $\beta$ -lactam antibiotic.



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Nacubactam's dual mechanism of action.

## Quantitative In Vitro Activity Data

The following tables summarize the in vitro activity of nacubactam and its combinations against various bacterial isolates. Minimum Inhibitory Concentration (MIC) values are presented as

MIC<sub>50</sub> and MIC<sub>90</sub> (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Table 1: In Vitro Activity of Meropenem-Nacubactam against Beta-Lactamase-Producing Enterobacterales

Organism Group (β-Lactamase Class)	No. of Isolates	Meropenem MIC <sub>50/90</sub> (μg/mL)	Meropenem-Nacubactam (1:1) MIC <sub>50/90</sub> (μg/mL)
All Enterobacterales	1553	>64 / >64	0.25 / 2
Class A (ESBL)	487	1 / 16	0.12 / 0.5
Class C (AmpC)	398	0.12 / 1	≤0.06 / 0.12
Class D (OXA-48-like)	165	4 / 32	0.5 / 2
Class B (Metallo-β-lactamase)	288	>64 / >64	2 / 16
KPC	215	32 / >64	0.5 / 1

Data adapted from a study presented at ECCMID 2018.

Table 2: In Vitro Activity of Cefepime-Nacubactam against Carbapenem-Resistant Enterobacterales (CRE) in Japan[2]

Organism Group	No. of Isolates	Cefepime MIC <sub>50/90</sub> (μg/mL)	Cefepime-Nacubactam (1:1) MIC <sub>50/90</sub> (μg/mL)
Carbapenemase-Producing (CPE)	184	32 / >128	2 / 4
- MBL-producers	156	N/A	2 / 4
- Non-MBL-producers	28	N/A	0.5 / 2
Non-Carbapenemase-Producing	192	2 / >128	0.25 / 4

N/A: Data not available.

Table 3: In Vitro Activity of Nacubactam Combinations against MBL-Producing Enterobacterales[3]

Antibiotic Combination	No. of Isolates	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Nacubactam alone	309	4	>32
Meropenem-Nacubactam	309	2	16
Cefepime-Nacubactam	309	2	16
Aztreonam-Nacubactam	309	0.25	1

## Experimental Protocols

Detailed methodologies for the in vitro susceptibility testing of nacubactam are provided below. These protocols are based on the CLSI M07 and M100 documents and EUCAST guidelines.

### Protocol 1: Broth Microdilution Susceptibility Testing

This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

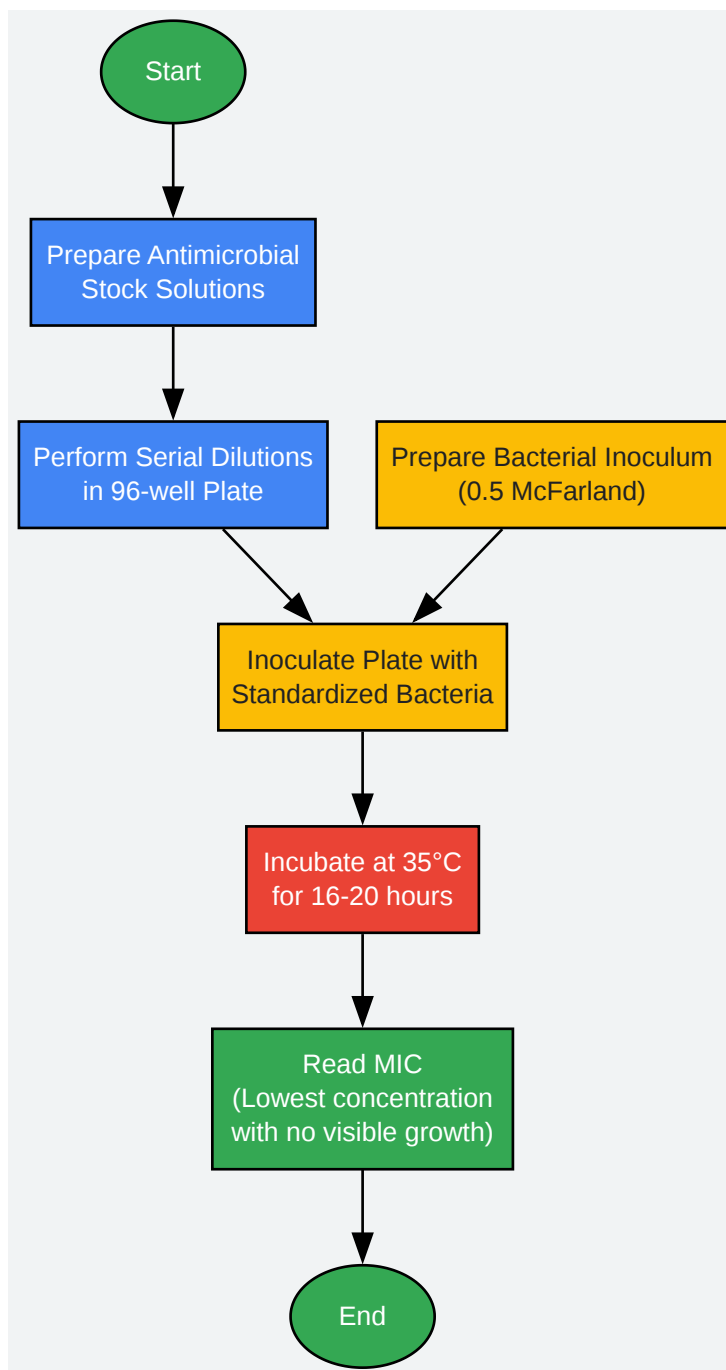
- Nacubactam analytical powder
- Partner β-lactam (e.g., meropenem, cefepime) analytical powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates

- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth for inoculum preparation
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare stock solutions of nacubactam and the partner  $\beta$ -lactam in a suitable solvent as recommended by the manufacturer.
  - For combination testing, a 1:1 ratio is commonly used. Prepare a combined stock solution or individual stock solutions for serial dilution.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of the antimicrobial agent(s) in CAMHB directly in the 96-well plates. The final volume in each well should be 50  $\mu$ L.
  - The typical concentration range to test for nacubactam combinations is 0.06/0.06 to 64/64  $\mu$ g/mL.
  - Include a growth control well (broth only, no antimicrobial) and a sterility control well (uninoculated broth).
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture on non-selective agar, select several colonies and suspend them in sterile saline or broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.

- Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Inoculation of Plates:
  - Add 50  $\mu$ L of the standardized and diluted bacterial inoculum to each well, resulting in a final volume of 100  $\mu$ L per well.
- Incubation:
  - Incubate the plates in ambient air at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours.
- Reading and Interpretation of Results:
  - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
  - Reading can be done visually or with a plate reader. The growth control well should show distinct turbidity.



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Broth microdilution workflow.

## Protocol 2: Agar Dilution Susceptibility Testing

Agar dilution is an alternative reference method for MIC determination.

Materials:

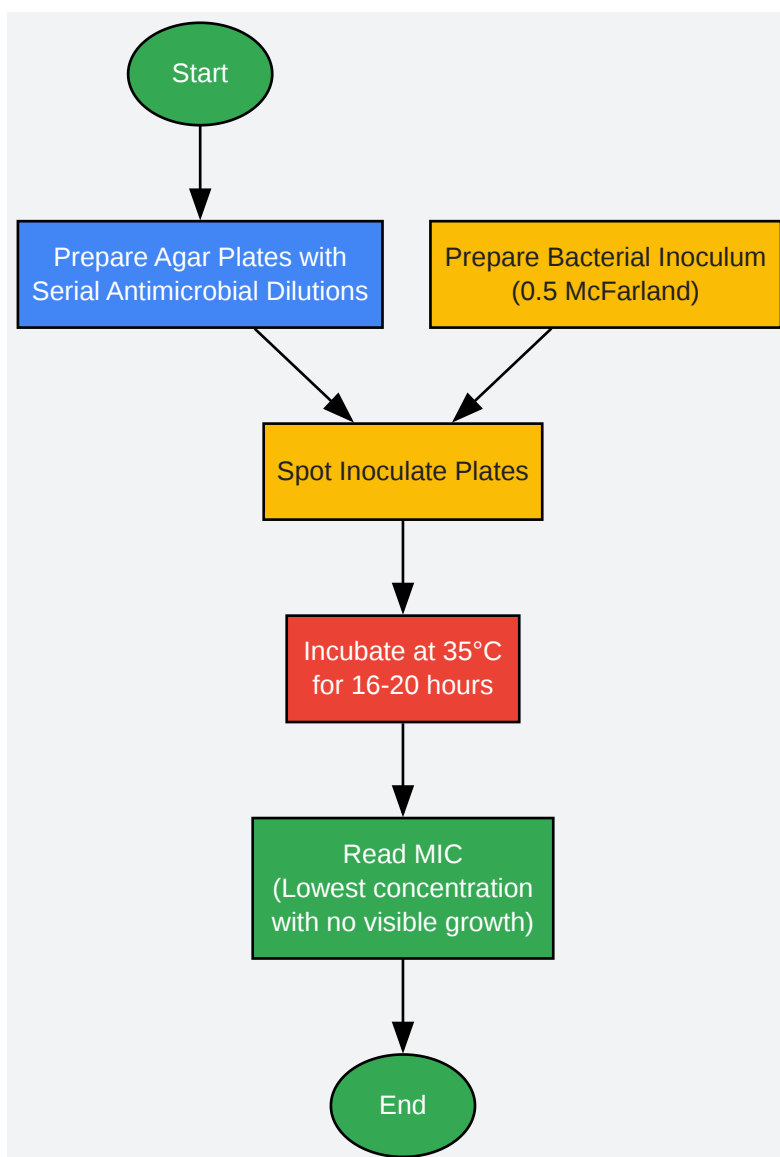
- Nacubactam and partner  $\beta$ -lactam analytical powders
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Inoculum replicating apparatus (optional)

#### Procedure:

- Preparation of Antimicrobial-Containing Agar Plates:
  - Prepare stock solutions of the antimicrobial agents at 10 times the final desired concentrations.
  - Melt MHA and cool to 45-50°C in a water bath.
  - Add 1 part of the antimicrobial stock solution to 9 parts of molten agar. Mix well and pour into sterile petri dishes.
  - Prepare a series of plates with two-fold dilutions of the antimicrobial(s).
  - Include a growth control plate containing no antimicrobial agent.
- Inoculum Preparation:
  - Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.
  - Further dilute the inoculum to achieve a final concentration of approximately  $10^4$  CFU per spot.
- Inoculation of Plates:
  - Spot-inoculate the surface of the agar plates with the standardized bacterial suspension. An inoculum replicating apparatus can be used to inoculate multiple isolates

simultaneously.

- Incubation:
  - Allow the inoculum spots to dry completely before inverting the plates.
  - Incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading and Interpretation of Results:
  - The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth (disregarding a single colony or a faint haze).



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Agar dilution workflow.

## Quality Control

Adherence to a rigorous quality control (QC) program is essential for accurate and reproducible susceptibility testing results.

QC Strains:

Standard ATCC® reference strains should be tested concurrently with clinical isolates.

Recommended strains for Enterobacterales include:

- *Escherichia coli* ATCC® 25922™
- *Pseudomonas aeruginosa* ATCC® 27853™
- *Klebsiella pneumoniae* ATCC® 700603™ (for ESBL detection)

Acceptable QC Ranges:

As of the latest CLSI M100 and EUCAST documents, specific QC ranges for nacubactam and its combinations have not been officially published. Laboratories should establish their own internal QC ranges based on the reference methods described in this document. It is recommended to perform at least 20 replicate tests to establish a statistically valid QC range.

For the partner  $\beta$ -lactams, the established QC ranges from CLSI M100 should be met. For example, for meropenem tested against *E. coli* ATCC® 25922™, the acceptable MIC range is 0.008-0.06  $\mu\text{g}/\text{mL}$ .

## Conclusion

The in vitro susceptibility testing of nacubactam, particularly in combination with partner  $\beta$ -lactams, is crucial for understanding its spectrum of activity and for its continued development as a therapeutic agent against multidrug-resistant Gram-negative pathogens. The broth microdilution and agar dilution methods, performed according to CLSI and EUCAST standards, provide reliable and reproducible MIC data. Strict adherence to standardized protocols and a

robust quality control program are paramount for generating high-quality data to inform clinical and research decisions.

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## References

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- [4. Table 3, Acceptable Quality Control Ranges for Meropenem - Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants \(<91 days\) with Suspected or Complicated Intra-abdominal Infections - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
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